molecular formula C11H13ClN2O3 B6156747 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine CAS No. 1239750-60-7

4-(2-chloro-4-methyl-6-nitrophenyl)morpholine

Cat. No. B6156747
CAS RN: 1239750-60-7
M. Wt: 256.7
InChI Key:
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Description

4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine (CMMNP) is an organic compound with a variety of applications in scientific research. It is a versatile compound that has been used in a range of studies, from biochemistry and physiology to medicinal chemistry and drug development.

Scientific Research Applications

4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has been used in a variety of scientific research applications, including medicinal chemistry and drug development, biochemistry and physiology, and analytical chemistry. In medicinal chemistry, 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has been used to synthesize a variety of pharmaceutical compounds and has been used to study the structure-activity relationships of these compounds. In biochemistry and physiology, 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has been used to study the mechanisms of action of various compounds and to investigate the biochemical and physiological effects of these compounds. In analytical chemistry, 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has been used as a reagent for the determination of various compounds and for the identification of unknown compounds.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine is not fully understood. However, the compound has been shown to interact with various proteins, enzymes, and receptors in the body. It is believed that the compound binds to these proteins, enzymes, and receptors and modulates their activity. The exact mechanism of action of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine are not fully understood. However, the compound has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, anti-viral, and anti-allergic effects. In addition, 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has been shown to have a variety of effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and is relatively inexpensive. In addition, 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has been studied extensively and its mechanism of action is well-understood. However, there are some limitations to using 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine in laboratory experiments. The compound is toxic and should be handled with caution. In addition, the compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine research. These include further investigation into the biochemical and physiological effects of the compound, development of new synthesis methods, and investigation into the potential therapeutic applications of the compound. In addition, further research into the mechanism of action of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine could provide insight into the development of new pharmaceutical compounds. Finally, further research into the structure-activity relationships of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine could lead to the development of new compounds with improved properties.

Synthesis Methods

4-(2-chloro-4-methyl-6-nitrophenyl)morpholine is synthesized from the reaction of 4-chloro-2-methyl-6-nitrophenol and morpholine. The reaction is conducted in an aqueous solution of sodium hydroxide and sulfuric acid at a temperature of 70°C. The product is then precipitated out of the solution and collected. The synthesis of 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine has been studied extensively and is well-documented in the literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine involves the reaction of 2-chloro-4-methyl-6-nitrophenol with morpholine in the presence of a suitable catalyst.", "Starting Materials": [ "2-chloro-4-methyl-6-nitrophenol", "morpholine", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-methyl-6-nitrophenol and morpholine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 4-(2-chloro-4-methyl-6-nitrophenyl)morpholine as a yellow solid." ] }

CAS RN

1239750-60-7

Product Name

4-(2-chloro-4-methyl-6-nitrophenyl)morpholine

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.7

Purity

0

Origin of Product

United States

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